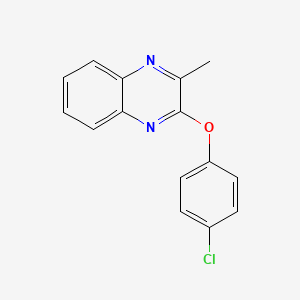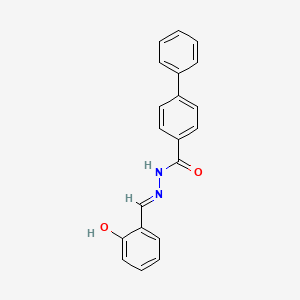
4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine, also known as TMB-PIP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a piperazine derivative and is synthesized by the condensation reaction of 2,4,5-trimethoxybenzaldehyde and 2-pyridinecarboxaldehyde with piperazine. The compound has shown promising results in various scientific studies and has potential applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to inhibit the growth of fungi and bacteria by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, fungi, and bacteria. The compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage. The compound has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine in lab experiments are that the compound is easy to synthesize, and the yield of the reaction is high. The compound has also been shown to have potent anticancer, antifungal, and antibacterial properties, making it a potential candidate for the treatment of various diseases. The limitations of using 4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine in lab experiments are that the mechanism of action of the compound is not fully understood, and the compound has not been tested extensively in clinical trials.
Direcciones Futuras
There are several future directions for research on 4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine. One direction is to study the mechanism of action of the compound in more detail. Another direction is to test the compound in clinical trials to determine its efficacy and safety in humans. Further research is also needed to determine the optimal dosage and administration of the compound for different diseases. Additionally, research is needed to determine the potential side effects of the compound and how to mitigate them.
Métodos De Síntesis
The synthesis of 4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine involves the condensation reaction of 2,4,5-trimethoxybenzaldehyde and 2-pyridinecarboxaldehyde with piperazine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the reaction is high, and the purity of the compound obtained is also high. The synthesis method has been optimized to obtain the maximum yield of the compound.
Aplicaciones Científicas De Investigación
4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine has shown potential applications in medicinal chemistry. The compound has been studied extensively for its anticancer, antifungal, and antibacterial properties. The compound has been shown to inhibit the growth of cancer cells and has potential applications in the treatment of various types of cancer. The compound has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the treatment of fungal and bacterial infections.
Propiedades
IUPAC Name |
N-(4-pyridin-2-ylpiperazin-1-yl)-1-(2,4,5-trimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-24-16-13-18(26-3)17(25-2)12-15(16)14-21-23-10-8-22(9-11-23)19-6-4-5-7-20-19/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDRNQJGMKDYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NN2CCN(CC2)C3=CC=CC=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-pyridin-2-ylpiperazin-1-yl)-1-(2,4,5-trimethoxyphenyl)methanimine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-butyryl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B6085134.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl benzoate](/img/structure/B6085146.png)
![2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide](/img/structure/B6085151.png)
![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1H-benzimidazole-2-carbohydrazonamide](/img/structure/B6085157.png)


![3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B6085183.png)
![8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6085197.png)
![2-methyl-6-{1-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6085200.png)
![5-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6085209.png)
![5-{2-[(4-isopropylphenyl)sulfinyl]ethyl}-2-methylpyridine oxalate](/img/structure/B6085211.png)

![2-phenyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6085227.png)
![2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B6085232.png)